molecular formula C10H10BrFO2 B14026188 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14026188
M. Wt: 261.09 g/mol
InChI Key: WVDGREFDFTUGCW-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a dioxolane ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Oxidation Reactions: The major products are ketones or carboxylic acids.

    Reduction Reactions: The major products are alcohols or alkanes.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms in the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorophenylmethanol
  • 3-Bromo-2-fluorophenylacetonitrile
  • 3-Bromo-2-fluorophenylboronic acid

Uniqueness

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms in the phenyl ring further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3

InChI Key

WVDGREFDFTUGCW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

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